molecular formula C12H14N4O B2920388 {1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol CAS No. 2380174-04-7

{1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol

Cat. No.: B2920388
CAS No.: 2380174-04-7
M. Wt: 230.271
InChI Key: KNMNLJHIBSKRFD-UHFFFAOYSA-N
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Description

{1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyridopyrimidine derivative with a cyclopropylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), and a catalyst, such as iron (III) chloride or potassium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

{1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

{1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of certain enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol is unique due to its specific structural features, such as the cyclopropyl group and the pyridopyrimidine scaffold. These features contribute to its distinct biological activities and make it a valuable compound for scientific research .

Properties

IUPAC Name

[1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-7-12(2-3-12)6-14-11-9-1-4-13-5-10(9)15-8-16-11/h1,4-5,8,17H,2-3,6-7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMNLJHIBSKRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC2=NC=NC3=C2C=CN=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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